molecular formula C18H18BrFN2O2S B2793750 4-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1797243-36-7

4-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide

Cat. No. B2793750
CAS RN: 1797243-36-7
M. Wt: 425.32
InChI Key: KCPSTONPQXIWRV-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. This ring is substituted at the 2-position with a carboxamide group, and at the 4-position with a bromine atom. The carboxamide group is further substituted with a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The piperidine ring is substituted at the 4-position with a 2-fluorobenzoyl group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and the general rules of organic chemistry. It contains a thiophene ring, a piperidine ring, and a benzoyl group, all of which are common structural motifs in organic chemistry. The presence of bromine, fluorine, and the amide group will also have significant effects on the compound’s chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine and fluorine atoms is likely to make the compound relatively dense and possibly volatile. The amide group could allow for hydrogen bonding, which might increase the compound’s solubility in polar solvents .

Scientific Research Applications

Radiochemistry and Radiopharmaceutical Applications

One area of application for structurally related compounds involves the development of radiotracers for positron emission tomography (PET). For instance, the synthesis of radiolabeled compounds for studying cannabinoid receptors in the brain highlights the potential of such chemicals in neuroscience research and the exploration of neural pathways associated with various disorders (Katoch-Rouse & Horti, 2003).

Orexin Receptor Antagonism for Behavioral Studies

Research has also explored the effects of selective orexin receptor antagonists on compulsive behaviors, such as food consumption in animal models. This line of investigation provides insights into neural circuits that drive compulsive eating and potential therapeutic targets for eating disorders (Piccoli et al., 2012).

Antimicrobial and Antituberculosis Activity

Compounds with a similar backbone structure have been evaluated for their antimicrobial properties, including their activity against Mycobacterium tuberculosis. This research contributes to the search for new therapeutic agents against resistant strains of tuberculosis, demonstrating the relevance of these compounds in infectious disease research (Jeankumar et al., 2013).

Metabolism and Pharmacokinetics

The study of the metabolism and disposition of related compounds, such as orexin receptor antagonists, is crucial for understanding their pharmacokinetics and safety profiles. This research area supports drug development processes by identifying metabolic pathways and potential interactions (Renzulli et al., 2011).

CCR5 Antagonism and Potential Therapeutic Applications

Synthetic pathways leading to CCR5 antagonists showcase the chemical versatility and potential therapeutic applications of these compounds in treating conditions like HIV/AIDS. This area of research emphasizes the role of chemical synthesis in drug discovery and the development of novel therapeutic agents (Cheng De-ju, 2015).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without more information, it’s difficult to predict the mechanism of action for this compound. It could potentially interact with various enzymes or receptors in the body, depending on its structure and the specific functional groups present .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and eventually tested in clinical trials. Alternatively, it could be used as a starting point for the synthesis of a library of similar compounds, in order to explore the structure-activity relationships .

properties

IUPAC Name

4-bromo-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O2S/c19-13-9-16(25-11-13)17(23)21-10-12-5-7-22(8-6-12)18(24)14-3-1-2-4-15(14)20/h1-4,9,11-12H,5-8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPSTONPQXIWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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